Product packaging for 3-(4-Isopropoxyphenyl)azetidin-3-ol(Cat. No.:)

3-(4-Isopropoxyphenyl)azetidin-3-ol

Cat. No.: B13588963
M. Wt: 207.27 g/mol
InChI Key: PWMBBVIUWPOUSL-UHFFFAOYSA-N
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Description

Historical Perspectives on the Discovery and Development of Azetidine (B1206935) Chemistry

The journey of azetidine chemistry dates back over a century, with initial syntheses proving to be challenging due to the inherent ring strain of the four-membered system. nih.govresearchgate.net The first reported synthesis of azetidine was in the late 19th century. magtech.com.cn However, it was the discovery of naturally occurring azetidine-2-carboxylic acid and the later advent of penicillin and other β-lactam antibiotics (azetidin-2-ones) that truly catalyzed interest in this heterocyclic system. jmchemsci.comtaylorandfrancis.com Early methods for azetidine synthesis were often low-yielding and lacked general applicability. ontosight.ai Over the decades, significant advancements in synthetic methodologies have been made, including intramolecular cyclizations, cycloaddition reactions, and ring expansions, making a wider array of substituted azetidines more accessible for study. magtech.com.cnrsc.orgacs.org

Structural Significance of Four-Membered Nitrogen Heterocycles in Molecular Design

Four-membered nitrogen heterocycles, particularly azetidines, occupy a unique chemical space that makes them highly attractive for molecular design in medicinal chemistry. nih.govnumberanalytics.com The inherent strain of the four-membered ring, while a synthetic challenge, imparts distinct conformational properties and reactivity. rsc.orgrsc.orgresearchwithrutgers.com

Key structural features and their significance include:

Conformational Rigidity: The azetidine ring is more rigid than its five- and six-membered counterparts (pyrrolidine and piperidine), which can lead to more specific and higher-affinity binding to biological targets by reducing the entropic penalty upon binding. enamine.net

Three-Dimensionality: The non-planar, puckered nature of the azetidine ring allows for the precise spatial orientation of substituents, providing a scaffold to explore three-dimensional pharmacophores. rsc.org

Improved Physicochemical Properties: Incorporation of an azetidine moiety can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability. nih.gov

Bioisosteric Replacement: The azetidine ring can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or other small rings, offering a way to fine-tune a molecule's properties while maintaining its biological activity. rsc.org

These attributes have led to the inclusion of the azetidine scaffold in a number of approved drugs and numerous clinical candidates. nih.govpharmablock.com

Topological and Conformational Features of Azetidinol (B8437883) Derivatives

The azetidine ring itself is not planar and typically adopts a puckered conformation to relieve some of the ring strain. rsc.org The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on both the nitrogen and carbon atoms of the ring. For 3-azetidinol derivatives, the hydroxyl group can exist in either a pseudo-axial or pseudo-equatorial position.

Overview of Research Paradigms and Current Trends in Azetidine Chemistry

The field of azetidine chemistry is dynamic, with several key research trends shaping its trajectory. lifechemicals.comenamine.netacs.org

Novel Synthetic Methodologies: A primary focus remains on the development of efficient, stereoselective, and scalable syntheses of functionalized azetidines. rsc.orgresearchgate.net This includes the use of modern synthetic techniques such as C-H activation, photoredox catalysis, and flow chemistry to access novel azetidine derivatives. rsc.org The development of methods for the synthesis of spirocyclic azetidines is also an area of active investigation. technologynetworks.com

Medicinal Chemistry Applications: Azetidines continue to be explored as privileged scaffolds in drug discovery for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govnih.govnih.gov Recent research has highlighted the discovery of azetidine derivatives as potent inhibitors of various enzymes and receptors. acs.orgnih.govnih.gov

Azetidines as Bioisosteres: The use of azetidines as bioisosteric replacements for other chemical motifs is a growing trend. This strategy allows for the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Fragment-Based Drug Discovery: The rigid nature of the azetidine scaffold makes it an ideal fragment for use in fragment-based drug discovery (FBDD) campaigns. enamine.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B13588963 3-(4-Isopropoxyphenyl)azetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(4-propan-2-yloxyphenyl)azetidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3

InChI Key

PWMBBVIUWPOUSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2(CNC2)O

Origin of Product

United States

Computational and Theoretical Studies on Azetidinols

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in unraveling the complex mechanisms of chemical reactions involving azetidines. nih.govresearchgate.netorientjchem.orgnih.govresearchgate.net These calculations provide detailed information about the energies of reactants, products, and transition states, which is crucial for understanding reaction feasibility and selectivity.

The synthesis of the azetidine (B1206935) ring is a critical step in the preparation of compounds like 3-(4-Isopropoxyphenyl)azetidin-3-ol. Intramolecular cyclization reactions are a common strategy for forming this strained four-membered ring. nih.gov Transition state analysis using quantum chemical methods can provide deep insights into the energetics and geometries of the species involved in the ring-closure process.

For instance, in the formation of an azetidine ring via intramolecular nucleophilic substitution, DFT calculations can be employed to locate the transition state structure. The calculated activation energy for this step provides a quantitative measure of the reaction barrier. Factors influencing this barrier, such as the nature of the substituent on the nitrogen atom and the leaving group, can be systematically investigated through computational modeling. These studies help in optimizing reaction conditions to improve the yield and efficiency of azetidine synthesis.

Computational MethodApplication in Azetidine SynthesisKey Insights
Density Functional Theory (DFT)Elucidation of reaction pathways for azetidine ring formation.Provides activation energies and transition state geometries.
Ab initio methodsHigh-accuracy energy calculations for key reaction steps.Offers benchmark data for validating DFT results.
Semi-empirical methodsRapid screening of different reaction conditions.Allows for qualitative predictions of reaction outcomes.

This table provides a summary of computational methods and their applications in studying azetidine ring formation.

In reactions involving substituted azetidines, such as the ring-opening of azetidinium ions, the prediction of regioselectivity and stereochemistry is of paramount importance. nih.govresearchgate.net DFT calculations have proven to be a reliable tool for understanding and predicting these outcomes. By comparing the energies of different possible transition states, chemists can determine the most likely reaction pathway.

For example, the nucleophilic attack on a 3-substituted azetidinium ion can occur at either the C2 or C4 position. Computational studies can model the approach of the nucleophile to both positions and calculate the corresponding activation barriers. The lower energy pathway will correspond to the major regioisomer observed experimentally. Similarly, the stereochemical outcome of reactions can be predicted by analyzing the transition states leading to different stereoisomers. This predictive power is invaluable for designing stereoselective syntheses of complex molecules containing the azetidine motif. nih.gov

Molecular Modeling and Conformational Analysis of Azetidinols

The three-dimensional structure of a molecule is intimately linked to its physical, chemical, and biological properties. Molecular modeling and conformational analysis are essential for understanding the spatial arrangement of atoms in azetidinols like this compound.

The azetidine ring is not planar and can adopt a puckered conformation. The degree of puckering and the preferred conformation are influenced by the substituents on the ring. For this compound, the bulky isopropoxyphenyl group and the hydroxyl group at the C3 position will significantly impact the ring's conformation. Molecular mechanics and quantum mechanics methods can be used to perform a conformational search to identify the low-energy conformations of the molecule. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule, showing how it flexes and changes its shape over time. nih.govresearchgate.netnih.govmdpi.commdpi.com This information is crucial for understanding how the molecule might interact with a biological target.

In Silico Design and Virtual Screening of Azetidine Libraries

The azetidine scaffold is a valuable starting point for the design of new drugs. In silico design and virtual screening are powerful computational techniques used to explore the vast chemical space around a particular scaffold and identify promising candidates for further development. nih.govelsevierpure.comresearchgate.net

Starting with a core structure like this compound, a virtual library of related compounds can be generated by systematically modifying the substituents. This library can then be screened against a specific biological target using molecular docking simulations. The goal of virtual screening is to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Stage of Drug DiscoveryComputational TechniqueApplication to Azetidine Libraries
Hit IdentificationVirtual Screening, Molecular DockingScreening large libraries of azetidine derivatives against a target protein.
Lead OptimizationQSAR, Molecular DynamicsRefining the structure of lead compounds to improve potency and selectivity.
ADMET PredictionIn silico ADMET modelsPredicting the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates.

This table outlines the application of computational techniques in the discovery and development of drugs based on azetidine scaffolds.

Prediction of Molecular Interactions with Biological Macromolecules

Understanding how a small molecule like this compound interacts with a biological macromolecule, such as a protein or a nucleic acid, is fundamental to rational drug design. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.orgrjptonline.orgresearchgate.netnih.govresearchgate.net

In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The azetidinol (B8437883) ligand is then placed in the binding site of the protein, and its various possible conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. This information is invaluable for designing more potent and selective inhibitors. For instance, docking studies of azetidin-2-one (B1220530) derivatives have been used to identify potential antibacterial and antitubercular agents. rjptonline.org

Structure Activity Relationship Sar Investigations of Azetidinol Derivatives

General Principles of SAR in Azetidine-Based Compounds

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, serves as a unique scaffold in medicinal chemistry. researchgate.net Its inherent ring strain of approximately 25.4 kcal/mol endows it with a rigid conformation, which can be advantageous for binding to biological targets. rsc.org This conformational rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity. enamine.net

General SAR principles for azetidine-based compounds highlight the importance of substitution patterns on the ring. The substituents at various positions can significantly modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. For instance, in a series of 2-azetidinone derivatives, substitutions on the phenyl ring were found to be crucial for their antimicrobial and anticancer activities. bepls.com

The nitrogen atom of the azetidine ring is a key feature, often serving as a hydrogen bond acceptor or a point for further substitution to modulate activity. The ability to introduce diverse substituents at different positions of the azetidine ring allows for a systematic exploration of the chemical space to optimize biological activity. nih.gov

Influence of the Isopropoxyphenyl Moiety and Other Aromatic Substituents on Activity

While direct SAR studies on 3-(4-isopropoxyphenyl)azetidin-3-ol are not extensively available, valuable insights can be drawn from studies on structurally similar compounds, such as 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives. nih.gov In these analogs, the nature and position of the substituent on the aromatic ring play a critical role in determining their biological activity.

The 4-alkoxy substitution on the phenyl ring is a common feature in many biologically active compounds, often contributing to enhanced potency and improved pharmacokinetic properties. mdpi.com The isopropoxy group in this compound, being bulkier and more lipophilic than a methoxy group, can influence activity through several mechanisms:

Steric Effects: The larger isopropoxy group may provide a better fit into a specific hydrophobic pocket of a target protein, leading to enhanced binding affinity. Conversely, it could also introduce steric hindrance, preventing optimal binding.

Electronic Effects: The electron-donating nature of the isopropoxy group can influence the electron density of the aromatic ring, which may affect its interaction with the target.

Metabolic Stability: The isopropoxy group may be less susceptible to metabolic degradation compared to a methoxy group, potentially leading to a longer duration of action.

In a study of tetrahydroisoquinoline derivatives, the bioisosteric replacement of a methoxy group with other substituents was explored to enhance potency and selectivity. nih.gov This highlights the general strategy of modifying aromatic substituents to fine-tune the pharmacological profile of a compound.

The following table summarizes the activity of some 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives as GABA uptake inhibitors, which can serve as a basis for understanding the potential impact of the 4-isopropoxyphenyl group.

CompoundR Group on Azetidine NitrogenTargetIC50 (µM)
18b HGAT-126.6 ± 3.3
18e HGAT-331.0 ± 4.7

Data sourced from a study on azetidine derivatives as GABA uptake inhibitors. nih.gov

Role of the Hydroxyl Group and its Chemical Modification in SAR

The 3-hydroxyl group is a critical functional group in azetidinol (B8437883) derivatives, significantly influencing their biological activity. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating key interactions with the biological target. nih.gov

Modification of the hydroxyl group, such as through esterification or etherification, can have a profound impact on the compound's activity. rsc.org These modifications can alter the compound's polarity, lipophilicity, and hydrogen bonding capacity, leading to changes in its binding affinity and pharmacokinetic properties.

For instance, in a study on flavones, the esterification of hydroxyl groups was found to affect their cytotoxicity and antioxidant activity. nih.gov While a free hydroxyl group is often considered essential for activity, its modification can sometimes lead to prodrugs with improved bioavailability or altered pharmacological profiles. In some cases, the activity of a 22-O-substituted ecdysteroid was found to be even higher than that of the parent compound, indicating that a free hydroxyl group is not always an absolute requirement for high moulting activity. nih.gov

The stability of 3-hydroxyazetidine derivatives is also a relevant factor, with studies showing their long-term stability at both acidic and neutral pH, making them valuable as non-proteinogenic amino acid components in peptides. nih.gov

Steric and Electronic Effects Governing Azetidinol Bioactivity

The bioactivity of azetidinol derivatives is governed by a delicate balance of steric and electronic effects. The three-dimensional shape and electronic properties of the molecule determine its ability to bind to a specific biological target and elicit a response.

Steric Effects: The size and shape of the substituents on the azetidine ring and the aromatic moiety are critical. As discussed with the isopropoxyphenyl group, steric bulk can either enhance or diminish activity depending on the topology of the target's binding site. The rigid nature of the azetidine scaffold helps to pre-organize the substituents in a defined spatial arrangement, which can be beneficial for binding. enamine.net

Ligand Efficiency and Physicochemical Descriptors in Azetidinol Optimization

In modern drug discovery, the concept of ligand efficiency (LE) has become a valuable tool for optimizing lead compounds. nih.gov Ligand efficiency is a measure of the binding energy per non-hydrogen atom of a molecule and is used to assess the quality of a hit or lead compound. nih.govresearchgate.net A high ligand efficiency indicates that a compound achieves high affinity with a relatively low molecular weight, which is a desirable characteristic for a drug candidate.

The azetidine scaffold, being a small and rigid ring system, is well-suited for fragment-based drug design (FBDD), an approach that starts with small, low-affinity fragments that are then grown or linked together to generate a high-affinity lead. enamine.netacs.org The use of azetidine-based scaffolds in the development of CNS-focused libraries has been shown to yield compounds with desirable physicochemical properties for blood-brain barrier penetration. nih.govnih.gov

Key physicochemical descriptors that are considered in the optimization of azetidinol derivatives include:

Molecular Weight (MW): Lower molecular weight is generally preferred to improve bioavailability.

Lipophilicity (logP): An optimal logP is crucial for balancing solubility and permeability.

Polar Surface Area (PSA): PSA is a predictor of a drug's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding to the target.

Mechanistic Research into Azetidinol Interactions with Biological Systems

Investigation of Enzyme Inhibition Mechanisms by Azetidinols

The rigid, three-dimensional structure of the azetidin-3-ol (B1332694) ring makes it a valuable scaffold for designing potent and selective enzyme inhibitors. Derivatives have been investigated for their inhibitory activity against several important enzyme classes, including protein kinases, monoamine oxidase B (MAO-B), and enzymes involved in cholesterol absorption pathways.

Protein Kinases: Azetidinol (B8437883) derivatives have been successfully developed as inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. acs.org Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. acs.org

One prominent example is Cobimetinib , a potent and selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. nih.gov The mechanism of action for Cobimetinib involves its role as a reversible inhibitor of these mitogen-activated protein kinases (MAPK). nih.govresearchgate.net This inhibition prevents the phosphorylation of ERK, thereby blocking downstream signaling that promotes cellular proliferation. nih.gov This makes it effective in treating certain types of melanoma where this pathway is constitutively active. nih.govebi.ac.uk The azetidin-3-ol portion of the molecule is crucial for its activity and pharmacological profile. researchgate.net

Other research has focused on developing azetidinol-containing compounds as inhibitors of Aurora kinases, a family of serine/threonine kinases essential for mitotic progression. google.com.na These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate. acs.orggoogle.com.na

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the degradation of dopamine (B1211576) in the brain. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels. There is evidence that MAO-B inhibitors can exert neuroprotective effects, partly by reducing oxidative stress that arises from dopamine metabolism. acs.orgscispace.comnih.gov The conversion of MPTP to the neurotoxin MPP+ by MAO-B is a classic model of Parkinsonism, and MAO-B inhibitors can prevent this toxicity. scispace.comnih.gov While major MAO-B inhibitors like Safinamide and Selegiline are not azetidinol derivatives, the azetidinol scaffold has been explored in compounds tested for neuroprotective properties in models of neurodegenerative disease. acs.orgscispace.comnih.govresearchgate.net For instance, the azetidin-3-ol derivative Edonerpic maleate (B1232345) (T-817MA) has been shown to have protective effects against brain injury. researchgate.net

Cholesterol Absorption Pathways: The azetidine (B1206935) ring is a core component of Ezetimibe (B1671841) , a well-known cholesterol absorption inhibitor. vdoc.pub Ezetimibe contains a 2-azetidinone (or β-lactam) ring and functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, thereby blocking the absorption of dietary and biliary cholesterol. Although Ezetimibe is not an azetidin-3-ol, its success has validated the azetidine scaffold as a privileged structure for targeting pathways related to cholesterol metabolism. Patents have described the combination of azetidin-3-ol derivatives with cholesterol absorption inhibitors like ezetimibe for treating cardiovascular diseases. googleapis.com

Table 1: Azetidinol Derivatives and Their Enzyme Inhibition Mechanisms This table is interactive. You can sort and filter the data.

Compound Class / Example Target Enzyme(s) Mechanism of Inhibition Therapeutic Area
Azetidinol-based Kinase Inhibitors (e.g., Cobimetinib) MEK1, MEK2 (Mitogen-activated protein kinases) Reversible, ATP-competitive inhibition of the kinase, blocking the ERK signaling pathway. acs.orgnih.govresearchgate.net Cancer (Melanoma)
Azetidinol-based Kinase Inhibitors Aurora Kinases Inhibition of serine/threonine kinase activity essential for mitotic progression. google.com.na Cancer
Azetidinol Derivatives (e.g., Edonerpic maleate) Monoamine Oxidase B (MAO-B) (potential target) Potential reduction of oxidative stress and neurotoxicity. scispace.comnih.govresearchgate.net Neuroprotection

| Azetidin-2-one (B1220530) Derivatives (e.g., Ezetimibe) | NPC1L1 Protein | Inhibition of cholesterol absorption in the intestine. vdoc.pub | Hypercholesterolemia |

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

Azetidinol derivatives have been synthesized and evaluated as ligands for various receptors, particularly neurotransmitter transporters. Their constrained cyclic structure allows for precise orientation of functional groups to achieve high binding affinity and selectivity.

GABA Uptake Inhibitors: The γ-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of these transporters can prolong the action of GABA, an approach used for treating conditions like epilepsy.

A study specifically investigated 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives, which are close structural analogs of 3-(4-Isopropoxyphenyl)azetidin-3-ol, for their ability to inhibit GABA uptake. researchgate.net These compounds were designed as analogs of a known GAT inhibitor where a piperidine (B6355638) ring was replaced by the azetidine ring. researchgate.net The study evaluated their binding affinity for the GAT-1 and GAT-3 transporter subtypes. The results showed that these azetidinol derivatives exhibited moderate affinity for both GAT-1 and GAT-3. researchgate.net For instance, one N-alkylated derivative showed an IC50 value of 26.6 µM at GAT-1, demonstrating that the 3-hydroxy-3-arylazetidine scaffold is a viable template for designing GAT inhibitors. researchgate.net

Table 2: Receptor Binding Affinity of 3-Hydroxy-3-arylazetidine Derivatives This table is interactive. You can sort and filter the data.

Compound Derivative Target Receptor Binding Affinity (IC50) Reference
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) GAT-1 26.6 +/- 3.3 µM researchgate.net

Modulation of Cellular Pathways by Azetidinol Derivatives

The interaction of azetidinol compounds with enzymes and receptors translates into the modulation of broader cellular pathways, leading to significant physiological effects such as anti-proliferative, anti-inflammatory, and antioxidant activities.

Anti-proliferative Mechanisms: The anti-proliferative effects of azetidinol derivatives are most clearly demonstrated by MEK inhibitors like Cobimetinib. By inhibiting the MEK1/MEK2 enzymes, these compounds block the RAS/RAF/MEK/ERK signaling pathway. nih.govepo.org This pathway is critical for transmitting growth signals from the cell surface to the nucleus, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for survival. researchgate.netdrugbank.com

Anti-inflammatory Mechanisms: Chronic inflammation is driven by complex signaling networks, and several azetidinol derivatives have shown potential in modulating these pathways. A study on pyrrolo[1,2-a]quinoxaline-based derivatives, which include an azetidin-3-ol moiety, found that they could act as activators of Sirtuin 6 (Sirt6). nih.gov Sirt6 is known to suppress inflammation by modulating NF-κB signaling. nih.gov Several of these new compounds strongly repressed the production of pro-inflammatory cytokines and chemokines (like IL-1β, IL-6, and TNFα) induced by lipopolysaccharide (LPS). nih.gov In a different approach, certain pyrimidine-based CDK4/6 inhibitors have been shown to have anti-inflammatory effects by selectively protecting pro-inflammatory immune cells while decreasing anti-inflammatory T-regulatory cells within tumors. google.com Furthermore, a patent has disclosed testing azetidinol derivatives for their ability to modulate levels of TNFα, a key pro-inflammatory cytokine. google.com

Antioxidant Mechanisms: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Some azetidinol derivatives have demonstrated antioxidant properties. The neurotrophic compound Edonerpic maleate (T-817MA) has been shown to significantly inhibit lipid peroxidation, a key marker of oxidative damage, in models of brain injury. researchgate.netnih.gov This antioxidant activity contributes to its neuroprotective effects by reducing neuronal apoptosis and mitochondrial dysfunction. researchgate.netnih.govresearchgate.net The mechanism is thought to involve the Sirtuin 1 (SIRT1) signaling pathway. nih.gov Additionally, the antioxidant effects of MAO-B inhibitors, a class for which azetidinols have been explored, are well-documented. scispace.comnih.gov These inhibitors can increase the activity of antioxidant enzymes like superoxide (B77818) dismutase. nih.gov

Table 3: Modulation of Cellular Pathways by Azetidinol Derivatives This table is interactive. You can sort and filter the data.

Biological Effect Cellular Pathway Modulated Mechanism Example Compound Class
Anti-proliferative RAS/RAF/MEK/ERK Pathway Inhibition of MEK1/MEK2, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net MEK Inhibitors (e.g., Cobimetinib)
Anti-inflammatory NF-κB Signaling Pathway Activation of Sirt6, which represses NF-κB target genes and reduces pro-inflammatory cytokine production. nih.gov Sirt6 Activators with Azetidinol Moiety

| Antioxidant | SIRT1 Signaling Pathway / General ROS Scavenging | Inhibition of lipid peroxidation; potential increase in antioxidant enzyme activity. nih.govresearchgate.netnih.gov | Neurotrophic Agents (e.g., Edonerpic maleate) |

Molecular Target Identification and Validation for Azetidinol Scaffolds

The identification and validation of specific molecular targets are paramount for understanding the therapeutic potential and mechanism of action of any chemical scaffold. For azetidinol derivatives, a range of molecular targets has been successfully identified and validated through extensive preclinical research.

The most clearly validated targets for this class are the MEK1 and MEK2 kinases , for which the approved drug Cobimetinib serves as definitive proof of concept. nih.govresearchgate.net The discovery process involved high-throughput screening followed by structure-based drug design to optimize potency and selectivity for the ATP-binding pocket of these enzymes. researchgate.net

Similarly, binding studies have validated GABA transporters, specifically GAT-1 and GAT-3 , as targets for 3-hydroxy-3-arylazetidine derivatives. researchgate.net These studies confirmed that this scaffold could effectively interact with the binding sites on these transporters, albeit with moderate affinity that could be optimized with further chemical modification. researchgate.net

More recent research has identified novel targets. The neurotrophic and neuroprotective effects of Edonerpic maleate (T-817MA) have been linked to its interaction with collapsin response mediator protein 2 (CRMP2) , a protein involved in neuronal signaling. researchgate.net This binding is thought to underlie its protective effects in models of neurodegenerative disease. researchgate.net Additionally, studies have pointed to Sirtuin 6 (Sirt6) as a potential target for azetidinol-containing compounds, linking them to the regulation of inflammatory and metabolic pathways. nih.gov

The validation of these diverse molecular targets underscores the versatility of the azetidin-3-ol scaffold in medicinal chemistry, demonstrating its ability to be adapted for interaction with enzymes, receptors, and other critical cellular proteins.

Advanced Analytical Methodologies for Characterization in Azetidinol Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for elucidating the precise molecular structure of 3-(4-isopropoxyphenyl)azetidin-3-ol. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the cornerstones of this analytical endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental.

¹H NMR: This technique identifies the different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the isopropoxyphenyl group, the methine and methyl protons of the isopropyl group, and the non-equivalent methylene protons of the azetidine (B1206935) ring. The chemical shifts and coupling patterns are characteristic of the molecule's structure.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The spectrum would display separate signals for the carbons of the azetidine ring, the aromatic ring, and the isopropyl group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to assemble the complete molecular puzzle. These methods reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over multiple bonds, respectively. This allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the isopropoxyphenyl group to the C3 position of the azetidin-3-ol (B1332694) core.

Illustrative ¹H and ¹³C NMR Data for a Related Azetidinol (B8437883) Structure:

¹H NMR (Proton) Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to O-iPr)~7.3d2H
Aromatic (meta to O-iPr)~6.9d2H
Isopropyl (CH)~4.6sept1H
Azetidine (CH₂)~3.8m4H
Hydroxyl (OH)Variables1H
Isopropyl (CH₃)~1.3d6H
¹³C NMR (Carbon) Expected Chemical Shift (δ, ppm)
Aromatic (C-O)~158
Aromatic (quaternary)~135
Aromatic (CH)~128
Aromatic (CH)~116
Azetidin-3-ol (C-OH)~75
Isopropyl (CH)~70
Azetidine (CH₂)~55
Isopropyl (CH₃)~22

High-Resolution Mass Spectrometry (HRMS):

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. The measured exact mass should correspond to the calculated theoretical mass of the protonated molecule [M+H]⁺, typically within a few parts per million (ppm), confirming the molecular formula C₁₂H₁₇NO₂.

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would typically be developed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected using a UV detector, typically at a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm). A high purity level is indicated by a single major peak in the chromatogram.

Typical HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

X-ray Crystallography and Single-Crystal Diffraction for Azetidinol Structural Elucidation

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule. nih.gov This technique provides unequivocal proof of the molecular structure, including stereochemistry and conformation in the solid state.

To perform this analysis, a suitable single crystal of this compound must be grown. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The resulting data includes precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding in the crystal lattice.

Illustrative Crystallographic Data for a Related Heterocyclic Compound:

Parameter Value
Empirical Formula C₁₂H₁₇NO₂
Formula Weight 207.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 20.543
β (°) ** 98.76
Volume (ų) **1115.4
Z 4
Density (calculated) (g/cm³) 1.234

Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis of this compound can be monitored in real-time using in-situ spectroscopic techniques. This provides valuable kinetic and mechanistic information, allowing for the optimization of reaction conditions.

In-situ NMR and IR Spectroscopy:

Future Directions and Emerging Research Opportunities for Azetidinols

Exploration of Uncharted Chemical Space via Novel Azetidinol (B8437883) Scaffolds

The azetidine (B1206935) ring is a desirable motif in medicinal chemistry, yet its full potential remains to be explored. acs.org Moving beyond simple, flat aromatic structures and into more complex three-dimensional shapes is a key goal in modern drug discovery. Azetidinols serve as exceptional starting points for creating novel, complex scaffolds that occupy uncharted chemical space. The synthesis of fused, bridged, and spirocyclic systems containing the azetidine core is a promising strategy. acs.orgnih.gov For instance, densely functionalized azetidine rings can be diversified to access a wide variety of these complex systems. nih.gov

These advanced scaffolds offer several advantages:

Structural Rigidity: Constraining the molecule's shape can lead to higher binding affinity and selectivity for a biological target.

Novelty: Moving into three-dimensional space allows for the design of molecules with new intellectual property.

Improved Properties: Complex scaffolds can fine-tune physicochemical properties, such as solubility and metabolic stability, which are crucial for developing successful drugs. acs.org

Scaffold TypeDescriptionPotential Advantages
Spirocyclic Azetidines Two rings connected by a single common atom.Introduces a rigid, three-dimensional exit vector from the core scaffold, allowing for precise exploration of protein binding pockets. acs.orgnih.gov
Fused Azetidines Two rings sharing two common atoms (a bond).Creates bicyclic systems with defined conformational constraints, useful in peptidomimetics and as rigid cores. acs.org
Bridged Azetidines Two rings sharing three or more atoms.Results in highly constrained and complex three-dimensional structures, offering unique ways to interact with biological targets.

The development of synthetic methods to access these novel scaffolds, particularly in an enantiomerically pure form, is a significant area of ongoing research. acs.org

Integration of Azetidinols into Fragment-Based Drug Discovery and Target-Oriented Synthesis

Fragment-Based Drug Discovery (FBDD)

FBDD has become a powerful engine for identifying high-quality starting points for drug development. nih.gov This method uses collections of low molecular weight compounds, or "fragments," to screen for binding against a protein target. nih.gov Azetidinols like 3-(4-Isopropoxyphenyl)azetidin-3-ol are ideal candidates for inclusion in fragment libraries.

Key attributes of azetidinols as fragments:

Low Molecular Weight: They easily fit the "Rule of Three," a common guideline for fragment properties.

High Ligand Efficiency: Due to their compact nature, they can form highly efficient and high-quality interactions with a protein target. nih.govyoutube.com

3D-Rich Structure: Unlike many flat aromatic fragments, azetidinols provide three-dimensionality, which allows for better shape complementarity with protein binding sites.

Vectorial Growth: The hydroxyl and amine functionalities provide clear, synthetically accessible points for growing the fragment into a more potent, lead-like molecule in a controlled, structure-guided manner. nih.govosti.gov

The process often involves identifying a fragment hit through biophysical methods like X-ray crystallography and then using that structural information to guide the chemical optimization into a potent inhibitor. nih.govnih.gov

Target-Oriented Synthesis (TOS)

In TOS, the synthesis is designed to produce a specific molecule intended to interact with a particular biological target. Azetidinols are versatile building blocks in this approach. acs.org The azetidine ring can serve as a non-natural amino acid substitute in peptidomimetics or as a rigid core to which various functional groups are attached. acs.org The hydroxyl group of an azetidinol is a key functional handle, allowing for reactions like iron-catalyzed thiol alkylation to introduce new substituents at the 3-position, creating derivatives such as 3-aryl-3-sulfanyl azetidines. acs.org This chemical versatility makes azetidinols valuable intermediates in the synthesis of complex, biologically active molecules.

Development of Azetidinol-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. The unique properties of the azetidine ring can be harnessed to create superior probes. A notable example is the development of Azetidinyl Malachite Green (Aze-MG), a fluorescent probe for live-cell imaging. nih.gov

In this work, researchers replaced the standard N,N-dimethylamino groups on the malachite green fluorogen with azetidine rings. This structural modification had profound effects on the probe's performance:

Suppression of Non-Radiative Decay: The azetidine structure helps to suppress the twisted intramolecular charge transfer (TICT) effect, which is a major pathway for non-radiative energy loss in many dyes. nih.gov

Enhanced Brightness: By reducing non-radiative decay, the quantum yield of the probe when bound to its fluorogen-activating protein (FAP) increased significantly, making it 2.6 times brighter than the conventional version. nih.gov

Improved Photostability: The azetidinyl-modified probe was more resistant to photobleaching, allowing for longer imaging times. nih.gov

This case study demonstrates that incorporating an azetidinol-derived scaffold into a known molecular framework can be a powerful strategy for developing next-generation chemical probes with enhanced properties for advanced biological imaging. nih.gov

PropertyConventional MG ProbeAzetidinyl MG (Aze-MG) Probe
Quantum Yield (bound) 0.120.28
Relative Brightness 1x2.6x
Key Structural Feature N,N-dimethylamino groupsAzetidine rings
Mechanism of Improvement -Suppression of TICT effect

Advancements in Sustainable and Scalable Synthetic Processes for Azetidinols

As the importance of azetidinols grows, so does the need for efficient, safe, and environmentally friendly methods to produce them. Traditional syntheses can be challenging due to the strained nature of the four-membered ring. acs.org Modern research is focused on developing greener and more scalable synthetic routes.

Promising sustainable approaches include:

Photochemical Synthesis: The Norrish-Yang cyclization uses light to initiate the formation of the strained azetidinol ring from α-aminoacetophenones. nih.govresearchgate.net This method is considered sustainable as it uses light as a "traceless" reagent. nih.gov

Catalysis with Earth-Abundant Metals: Iron-catalyzed reactions, such as the alkylation of thiols with azetidinols, provide a milder and more sustainable alternative to methods using precious or toxic metals. acs.org

Advanced Catalytic Cyclizations: Gold-catalyzed oxidative cyclization of N-propargylsulfonamides offers a direct and flexible route to chiral azetidin-3-ones, which are precursors to azetidinols, while avoiding the use of toxic diazo intermediates. nih.gov Similarly, lanthanide-catalyzed intramolecular aminolysis of epoxides provides a high-yield pathway to the azetidine core. nih.gov

Biocatalysis: The use of enzymes or whole microorganisms to perform chemical transformations represents a cornerstone of green chemistry. researchgate.net Developing biocatalytic routes to key azetidinol intermediates could offer significant advantages in terms of selectivity, reduced waste, and milder reaction conditions. researchgate.net

These advanced synthetic strategies are critical for making azetidinols like this compound more accessible for research and potential large-scale applications, aligning chemical manufacturing with principles of sustainability. chemistryworld.com

Q & A

Q. What are the standard synthetic routes for 3-(4-Isopropoxyphenyl)azetidin-3-ol, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of azetidin-3-ol derivatives typically involves multi-step reactions, including cyclization of amino alcohols or ring-opening of epoxides. For example, analogous compounds like 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol are synthesized via nucleophilic substitution followed by cyclization under basic conditions (e.g., sodium hydride in DMF) . Key factors include:
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates.
  • Temperature control : Cyclization steps often require reflux conditions (80–100°C) to overcome ring strain .
  • Protecting groups : The hydroxyl group may require protection (e.g., tert-butyldimethylsilyl) to prevent side reactions during synthesis .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Characterization relies on:
  • NMR spectroscopy : 1^1H and 13^13C NMR identify the azetidine ring protons (δ 3.0–4.0 ppm) and the isopropoxyphenyl group (δ 1.2 ppm for methyl groups) .
  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents, critical for studying bioactivity .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C12_{12}H17_{17}NO2_2) .

Q. What are the typical chemical reactions of this compound, and how do substituents influence reactivity?

  • Methodological Answer : The hydroxyl and azetidine groups enable reactions such as:
  • Oxidation : Using Dess-Martin periodinane converts the hydroxyl group to a ketone, forming 3-(4-isopropoxyphenyl)azetidin-3-one .
  • Nucleophilic substitution : The isopropoxy group can undergo substitution with stronger nucleophiles (e.g., amines) under acidic conditions .
    Substituents like the 4-isopropoxyphenyl group enhance steric hindrance, slowing reactions at the azetidine nitrogen .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low cyclization efficiency?

  • Methodological Answer : Low cyclization yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
  • Catalyst screening : Lewis acids (e.g., BF3_3-Et2_2O) promote intramolecular cyclization by stabilizing transition states .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • DoE (Design of Experiments) : Statistical optimization of variables (solvent ratio, temperature) improves reproducibility .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) can be addressed by:
  • Standardized assays : Re-evaluating activity under uniform conditions (e.g., CLSI guidelines for MIC testing) .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioassays .
  • Structural analogs : Comparing with derivatives (e.g., 3-(4-fluorophenyl)azetidin-3-ol) isolates substituent effects .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer : Computational tools include:
  • Molecular docking (AutoDock Vina) : Predicts binding modes to enzyme active sites (e.g., cytochrome P450) using crystal structures from the PDB .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity trends across derivatives .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.